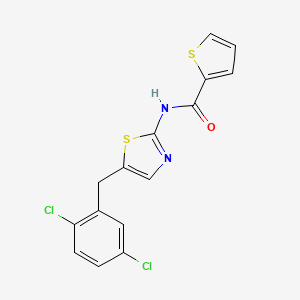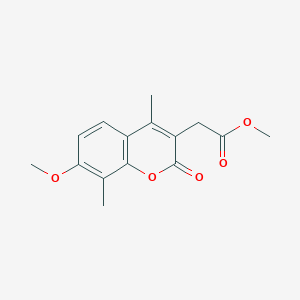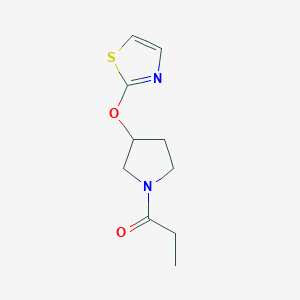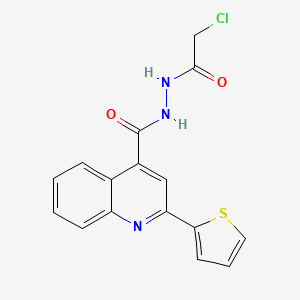
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a small molecule inhibitor that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in many different fields.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide (also known as HMS1653L05, MFCD04213864, or N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide):
Organic Memory Devices
The compound’s structure, incorporating the carbazole heterocycle, makes it a promising candidate for organic memory devices. The carbazole unit acts as a functional charge carrier transporting unit, facilitating resistive switching by applied voltage. This property is crucial for developing bistable memory devices, which can be used in high-density digital and analog data storage .
Photophysical Properties
The compound exhibits significant photophysical properties due to the presence of the carbazole moiety. These properties are essential for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to absorb and emit light efficiently makes it a valuable material for these technologies .
Charge Transport Materials
The compound’s ability to facilitate charge transport is another critical application. The carbazole unit enhances the material’s conductivity, making it suitable for use in various electronic devices, including field-effect transistors (FETs) and other semiconductor applications. This property is vital for the development of flexible and printable electronics .
Resistive Random-Access Memory (ReRAM)
The compound’s structure allows it to be used in resistive random-access memory (ReRAM) devices. These devices are essential for non-volatile memory applications, where data retention without power is crucial. The compound’s ability to switch between different resistance states under an electric field makes it a suitable material for ReRAM .
Hydrogen Bonding Networks
The presence of amide and carbonyl groups in the compound’s structure allows for the formation of hydrogen bonding networks. These networks enhance the thermal and mechanical stability of the material, making it suitable for applications requiring robust and durable materials. This property is particularly useful in the development of high-performance polymers .
Flexible Electronics
The compound’s flexible alkyl chain and the ability to form stable hydrogen bonds make it an excellent candidate for flexible electronics. These properties allow the material to maintain its performance under mechanical stress, which is essential for wearable and bendable electronic devices .
Organic Semiconductors
The compound’s unique structure and properties make it a valuable material for organic semiconductors. These semiconductors are used in various applications, including organic thin-film transistors (OTFTs) and organic integrated circuits (OICs). The compound’s ability to facilitate efficient charge transport and its stability under different conditions are crucial for these applications .
High-Density Data Storage
The compound’s ability to exhibit bistable conductivity and resistive switching makes it suitable for high-density data storage applications. This property is essential for developing advanced memory devices that can store large amounts of data in a small footprint. The compound’s stability and performance under different conditions further enhance its suitability for this application .
These applications highlight the versatility and potential of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Journal of Materials Chemistry C Journal of Materials Chemistry C
特性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZHDAQDEMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)



![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
